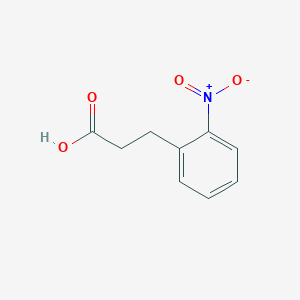

3-(2-Nitrophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARKUZWAGHQLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173824 | |

| Record name | 3-(2-Nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-32-3 | |

| Record name | 2-Nitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Nitrophenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2001-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-nitrophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 3-(2-Nitrophenyl)propanoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Core Chemical Properties

This compound, with the CAS number 2001-32-3, is a nitro-substituted aromatic carboxylic acid. Its chemical structure and key properties are summarized below.[1][2][3]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2001-32-3 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Melting Point | 115 °C | [3] |

| Boiling Point | Predicted: 386.9±17.0 °C | |

| pKa | Predicted: 4.03±0.10 | |

| Solubility | Data not available. Expected to be soluble in polar organic solvents. |

Synthesis of this compound

A common synthetic route to this compound involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of a weak base.[4][5][6] An alternative modern approach involves the hydrolysis of diethyl 2-(2-nitrobenzyl)malonate.

Experimental Protocol: Hydrolysis of Diethyl 2-(2-nitrobenzyl)malonate

This protocol details the synthesis of this compound from diethyl 2-(2-nitrobenzyl)malonate.[7]

Materials:

-

Diethyl 2-(2-nitrobenzyl)malonate (8.7 g, 0.029 mol)

-

6N Hydrochloric acid (131 mL)

-

Acetic acid (131 mL)

-

6 M Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel (100-200 mesh)

-

Hexane

-

Single-necked round-bottomed flask (2L)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a 2L single-necked round-bottomed flask, add diethyl 2-(2-nitrobenzyl)malonate (8.7 g, 0.029 mol), 6N hydrochloric acid (131 mL), and acetic acid (131 mL).

-

Heat the reaction mixture to reflux for 48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and alkalize with 6 M sodium hydroxide solution (500 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 250 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 40% solution of ethyl acetate in hexane as the eluent.

-

This procedure yields 3-(2-nitrophenyl)propionic acid (5.4 g, 94% yield).[7]

Spectral Analysis

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the two methylene groups of the propanoic acid chain, and the carboxylic acid proton. The aromatic protons would likely appear as a complex multiplet in the downfield region. The methylene protons adjacent to the aromatic ring and the carboxylic acid group would appear as distinct triplets. The carboxylic acid proton would be a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon bearing the nitro group being significantly shifted. The two methylene carbons will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[8][9][10][11]

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[11]

-

C-H stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.

-

N-O stretch (Nitro Group): Two strong bands are expected for the nitro group, an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹.[9][10]

-

C-C stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

Biological Relevance and Applications in Drug Development

While direct biological activity or signaling pathway involvement of this compound is not extensively documented, its derivatives, particularly the amino-substituted analogs, are of significant interest in medicinal chemistry and drug development.

3-Amino-3-(2-nitrophenyl)propanoic acid is utilized as a pharmaceutical intermediate.[12][13] Furthermore, Fmoc-protected versions of amino-nitrophenyl propionic acids serve as valuable building blocks in peptide synthesis.[14] This suggests that this compound can be a precursor for synthesizing libraries of compounds for biological screening. Arylpropionic acid derivatives, as a class, are known to possess a wide range of pharmacological activities.[15]

The following diagram illustrates a potential workflow for the utilization of this compound in a drug discovery context.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile chemical intermediate with well-defined chemical and physical properties. While direct biological applications are not widely reported, its utility as a precursor for more complex molecules, particularly in the synthesis of peptide building blocks and other pharmaceutically relevant compounds, makes it a valuable tool for researchers in drug discovery and development. This guide provides a foundational understanding of its synthesis, properties, and potential applications to aid in future research endeavors.

References

- 1. 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [stenutz.eu]

- 4. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. 3-(2-nitrophenyl)propionic acid | 2001-32-3 [chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 3-Amino-3-(2-nitrophenyl)propanoic acid CAS#: 5678-48-8 [amp.chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

synthesis of 3-(2-Nitrophenyl)propanoic acid from o-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-(2-Nitrophenyl)propanoic acid, a valuable building block in pharmaceutical and chemical research. The primary synthetic route detailed herein involves a two-step process commencing with the condensation of o-nitrobenzaldehyde to form an unsaturated intermediate, followed by a selective reduction to yield the target saturated carboxylic acid. This document offers a comparative analysis of two common condensation methodologies, the Knoevenagel-Doebner condensation and the Perkin reaction, and provides detailed experimental protocols for the most efficient synthetic pathway. All quantitative data is summarized for clarity, and key transformations and workflows are visualized using process diagrams.

Overview of the Synthetic Pathway

The synthesis of this compound from o-nitrobenzaldehyde is efficiently achieved in two sequential steps:

-

Condensation Reaction: An aromatic aldehyde, o-nitrobenzaldehyde, undergoes a condensation reaction with an active methylene compound to form o-nitrocinnamic acid. This step is crucial for the formation of the carbon-carbon double bond.

-

Reduction Reaction: The α,β-unsaturated double bond in o-nitrocinnamic acid is selectively reduced to a single bond, yielding the desired this compound. This reduction must be performed under conditions that do not affect the nitro group or the carboxylic acid functionality.

Step 1: Condensation of o-Nitrobenzaldehyde

Two primary methods are effective for the condensation of o-nitrobenzaldehyde to o-nitrocinnamic acid: the Knoevenagel-Doebner condensation and the Perkin reaction.

Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. The Doebner modification utilizes pyridine as the solvent and a catalytic amount of piperidine, which facilitates both the condensation and subsequent decarboxylation of the intermediate to yield the α,β-unsaturated acid.

Perkin Reaction

The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. For the synthesis of o-nitrocinnamic acid, o-nitrobenzaldehyde is treated with acetic anhydride and sodium acetate at elevated temperatures.

Comparison of Condensation Methods

| Parameter | Knoevenagel-Doebner Condensation | Perkin Reaction |

| Reagents | Malonic acid, pyridine, piperidine | Acetic anhydride, sodium acetate |

| Temperature | Reflux (typically ~115 °C) | High temperatures (180-200 °C) |

| Reaction Time | 2-6 hours | 4-8 hours (conventional heating) |

| Yield | Good to excellent (reported up to 79% for o-nitrocinnamic acid) | Good (reported 75% for o-nitrocinnamic acid) |

| Notes | Milder conditions compared to Perkin. Pyridine is a toxic solvent. | Requires high temperatures. Microwave irradiation can significantly reduce reaction time. |

Step 2: Reduction of o-Nitrocinnamic Acid

The selective reduction of the carbon-carbon double bond of o-nitrocinnamic acid is most effectively achieved through catalytic hydrogenation. This method is highly selective and avoids the reduction of the nitro group and the carboxylic acid.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. The reaction is typically carried out under a hydrogen atmosphere at or slightly above atmospheric pressure.

Experimental Protocols

Synthesis of o-Nitrocinnamic Acid via Knoevenagel-Doebner Condensation

Materials:

-

o-Nitrobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-nitrobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

-

Add a catalytic amount of piperidine (a few drops) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

A precipitate of o-nitrocinnamic acid will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure o-nitrocinnamic acid.

Expected Yield: ~79%

Synthesis of this compound via Catalytic Hydrogenation

Materials:

-

o-Nitrocinnamic acid

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Celite

Procedure:

-

In a hydrogenation flask, dissolve o-nitrocinnamic acid (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC or by observing the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

Expected Yield: High to quantitative.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

| o-Nitrocinnamic acid | C₉H₇NO₄ | 193.16 | ~240 | Aromatic protons, vinylic protons, carboxylic acid proton | Aromatic carbons, vinylic carbons, carbonyl carbon | ~3000 (O-H), ~1690 (C=O), ~1630 (C=C), ~1520 & ~1350 (NO₂) |

| This compound | C₉H₉NO₄ | 195.17 | 115[1] | Aromatic protons, two methylene groups (triplets), carboxylic acid proton | Aromatic carbons, methylene carbons, carbonyl carbon | ~3000 (O-H), ~1700 (C=O), ~1525 & ~1350 (NO₂) |

Workflow Visualization

Conclusion

The synthesis of this compound from o-nitrobenzaldehyde is a robust and efficient two-step process. The Knoevenagel-Doebner condensation provides a reliable method for the initial formation of o-nitrocinnamic acid under relatively mild conditions. Subsequent selective reduction of the double bond via catalytic hydrogenation with Pd/C yields the desired product in high purity and yield. This technical guide provides the necessary details for the successful execution of this synthesis in a laboratory setting.

References

3-(2-Nitrophenyl)propanoic acid molecular weight and formula

This technical guide provides core information regarding the molecular properties of 3-(2-Nitrophenyl)propanoic acid, a compound of interest for researchers, scientists, and drug development professionals.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and theoretical applications in chemical research and development.

| Property | Value |

| Molecular Formula | C9H9NO4[1][2][3] |

| Molecular Weight | 195.17 g/mol [1][3] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | C1=CC=C(C(=C1)CCC(=O)O)--INVALID-LINK--[O-][1] |

| InChI Key | OARKUZWAGHQLSL-UHFFFAOYSA-N[1][2] |

| CAS Number | 2001-32-3[2] |

Experimental Protocols and Methodologies

As an AI, I do not have the capability to provide detailed experimental protocols or methodologies. The design and execution of experiments should be conducted by qualified professionals in a laboratory setting, adhering to all relevant safety guidelines and established scientific practices. For potential analytical methods, reverse-phase high-performance liquid chromatography (RP-HPLC) has been used for the analysis of this compound[2].

Logical Relationships and Workflows

While graphical visualizations are a powerful tool for representing complex relationships, the generation of diagrams using Graphviz or other visualization tools is beyond my current capabilities. The logical relationship for the use of the data presented herein typically follows a standard scientific workflow.

Caption: A simplified workflow illustrating the application of core molecular data in a research context.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Nitrophenyl)propanoic Acid (CAS: 2001-32-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Nitrophenyl)propanoic acid, registered under CAS number 2001-32-3. The information is curated for professionals in research and development, offering quantitative data, experimental methodologies, and visual representations of relevant chemical processes.

Core Physicochemical Properties

This compound is an aromatic carboxylic acid containing a nitro group. Its chemical structure influences its physical and chemical behaviors, which are critical parameters in research and drug development for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Data Summary

The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 2001-32-3 | N/A |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Melting Point | 115 °C | [2] |

| Boiling Point | Data Not Available | N/A |

| LogP (Computed) | 1.70 | [3] |

| pKa (Predicted) | 4.42 ± 0.10 | [4] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol and DMSO.[5] | N/A |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. Below are standard protocols for determining key physicochemical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination

Solubility is a critical factor in drug delivery and formulation. This protocol outlines a qualitative method for assessing solubility in various solvents.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Spatula or weighing balance

-

Graduated pipettes or cylinders

Procedure:

-

Solvent Addition: Approximately 1 mL of the desired solvent (e.g., water, ethanol, DMSO) is added to a clean, dry test tube.

-

Solute Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to the solvent.

-

Mixing: The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The sample is visually inspected for the presence of undissolved solid.

-

Classification: The solubility is classified based on the visual observation (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the supernatant can be analyzed by techniques like HPLC or UV-Vis spectroscopy after filtration or centrifugation.

Visualizations

To illustrate a relevant experimental workflow, the following diagram outlines the synthesis of a structurally related compound, 3-Amino-3-(2-nitrophenyl)propanoic acid, as a representative chemical process.

Caption: Workflow for the synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid.

This guide serves as a foundational resource for understanding the key physicochemical properties of this compound. Further experimental validation is recommended for specific research applications.

References

- 1. 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. 3-(2-Nitrophenyl)propionic acid | SIELC Technologies [sielc.com]

- 4. 38584-58-6 CAS MSDS (3-[(2-NITROPHENYL)AMINO]PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 3-(2-Nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-nitrophenyl)propanoic acid, a nitroaromatic compound with potential applications in chemical synthesis and pharmaceutical research. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines analytical methods, and discusses its potential biological significance based on the activities of related compounds.

Chemical and Physical Properties

This compound is a carboxylic acid derivative of nitrobenzene. The presence of the nitro group significantly influences its chemical reactivity and potential biological activity. A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(2-Nitrophenyl)propionic acid, 2-Nitrobenzenepropanoic acid | [1] |

| CAS Number | 2001-32-3 | [2] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Melting Point | 115 °C | [3] |

| Appearance | White to off-white solid | [4] |

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrolysis and decarboxylation of a malonic ester derivative.[2]

Materials and Reagents

-

Diethyl 2-(2-nitrobenzyl)malonate

-

6N Hydrochloric acid

-

Acetic acid

-

6 M Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel (100-200 mesh)

-

Hexane

Experimental Procedure

-

In a 2L single-necked round-bottomed flask, combine diethyl 2-(2-nitrobenzyl)malonate (8.7 g, 0.029 mol), 6N hydrochloric acid (131 mL), and acetic acid (131 mL).[2]

-

Heat the reaction mixture to reflux for 48 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture and neutralize it by the addition of a 6 M sodium hydroxide solution (500 mL).[2]

-

Extract the aqueous layer with ethyl acetate (3 x 250 mL).[2]

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to remove the solvent.[2]

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 40% hexane solution of ethyl acetate as the eluent to yield 3-(2-nitrophenyl)propionic acid.[2]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.

HPLC Method

A reverse-phase HPLC method can be employed for the separation and analysis of this compound.[5]

-

Column: Newcrom R1 or Newcrom C18

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

-

Detection: UV-Vis spectrophotometry

This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[5]

Potential Biological and Pharmaceutical Relevance

While specific biological activities for this compound are not extensively documented in publicly available literature, the structural motifs of a nitroaromatic ring and a propanoic acid side chain are present in various biologically active molecules.

General Activity of Nitro Compounds

Nitro-containing molecules are known to exhibit a broad spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects.[6] The nitro group can undergo bioreduction within cells to produce toxic intermediates, such as nitroso and superoxide species, which can lead to cellular damage and death of microorganisms.[6] Furthermore, some nitro compounds act as nitric oxide (NO) donors, leading to vasodilation.[6]

Arylpropionic Acid Derivatives

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] This class of compounds also exhibits a range of other pharmacological activities, including analgesic, antibacterial, anticonvulsant, and anticancer properties.[7]

Use in Drug Development

Derivatives of this compound, such as 3-amino-3-(2-nitrophenyl)propanoic acid, are utilized as building blocks in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and medicinal chemistry.[4][8] These amino acid derivatives are valuable intermediates in the synthesis of peptide-based drugs and other complex organic compounds.[4][8]

Visualized Workflows

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

HPLC Analysis Workflow

Caption: A diagram showing the general workflow for the HPLC analysis of this compound.

References

- 1. 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-nitrophenyl)propionic acid | 2001-32-3 [chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-(2-Nitrophenyl)propionic acid | SIELC Technologies [sielc.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Physicochemical Properties of 3-(2-Nitrophenyl)propanoic Acid

This technical guide provides a comprehensive overview of the solubility and melting point of 3-(2-Nitrophenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical characteristics, detailed experimental methodologies for their determination, and a generalized workflow for solubility assessment.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound.

| Property | Value |

| Melting Point | 115 °C |

| Solubility | Specific quantitative data is not readily available in public literature. General solubility characteristics indicate solubility in some organic solvents and insolubility in water. |

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid state. This physical constant is a crucial indicator of purity.

Experimental Protocol: Capillary Melting Point Determination

A standard and widely accepted method for determining the melting point of a crystalline organic compound is the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the expected melting point is approached.

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. Understanding the solubility of a compound is critical in drug development for formulation, delivery, and bioavailability.

General Solubility Characteristics

Experimental Protocol: Qualitative Solubility Testing

This protocol outlines a general procedure for determining the qualitative solubility of an organic compound in various solvents.

Materials:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents:

-

Water (deionized)

-

5% w/v Sodium Bicarbonate (NaHCO₃) solution

-

5% w/v Sodium Hydroxide (NaOH) solution

-

5% v/v Hydrochloric Acid (HCl) solution

-

Organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, hexane)

-

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.

-

Observation: The mixture is visually inspected to determine if the solid has dissolved completely. Solubility is typically categorized as:

-

Soluble: The solid dissolves completely, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Systematic Testing: The procedure is repeated with a range of solvents to build a solubility profile. Testing in aqueous solutions of different pH (acidic, basic, and neutral) provides insight into the compound's acidic or basic nature.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: Generalized workflow for solubility determination.

Spectroscopic Analysis of 3-(2-Nitrophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(2-Nitrophenyl)propanoic acid, a molecule of interest in various research and development applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Introduction

This compound is a nitroaromatic carboxylic acid. Its chemical structure, consisting of a benzene ring substituted with a nitro group and a propanoic acid chain, gives rise to a unique spectral fingerprint. Understanding these spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical and biological systems.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for this compound based on typical values for its constituent functional groups.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~8.1 | Doublet | 1H | Ar-H (ortho to -NO₂) |

| ~7.7 | Triplet | 1H | Ar-H |

| ~7.5 | Triplet | 1H | Ar-H |

| ~7.4 | Doublet | 1H | Ar-H |

| ~3.2 | Triplet | 2H | -CH₂-Ar |

| ~2.8 | Triplet | 2H | -CH₂-COOH |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~178 | -COOH |

| ~149 | Ar-C-NO₂ |

| ~137 | Ar-C-CH₂ |

| ~133 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~124 | Ar-CH |

| ~35 | -CH₂-Ar |

| ~30 | -CH₂-COOH |

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2980-2850 | Medium | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1520 | Strong | N-O asymmetric stretch (Nitro) |

| 1350 | Strong | N-O symmetric stretch (Nitro) |

| 1450, 1400 | Medium | C-C stretch (Aromatic) |

| 1250 | Medium | C-O stretch (Carboxylic Acid) |

| 920 | Broad | O-H bend (Carboxylic Acid) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 195 | 100 | [M]⁺ (Molecular Ion) |

| 178 | Moderate | [M-OH]⁺ |

| 150 | Moderate | [M-COOH]⁺ |

| 136 | Moderate | [M-NO₂-H]⁺ |

| 120 | Moderate | [C₇H₆NO]⁺ |

| 92 | Moderate | [C₆H₄O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Typically 0-16 ppm.

-

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-5 seconds is used between scans.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

-

A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Data Acquisition (EI mode):

-

Ionization Energy: Typically 70 eV.

-

Mass Range: Scanned over a range of m/z 50-500.

-

Source Temperature: Maintained at a temperature sufficient to vaporize the sample without thermal decomposition (e.g., 200-250 °C).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

The Role of 3-Amino-3-(2-nitrophenyl)propionic Acid in Chemical Research: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2-nitrophenyl)propionic acid, a synthetically versatile β-amino acid, has emerged as a critical building block in modern chemical research. Its unique photochemical lability, conferred by the ortho-nitrobenzyl moiety, makes it an invaluable tool in solid-phase peptide synthesis (SPPS), combinatorial chemistry, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of 3-Amino-3-(2-nitrophenyl)propionic acid, with a focus on detailed experimental protocols and its role in advanced research methodologies such as one-bead-one-compound (OBOC) libraries.

Introduction

3-Amino-3-(2-nitrophenyl)propionic acid, often referred to as the ANP linker in its protected form, is a non-proteinogenic β-amino acid distinguished by a 2-nitrophenyl group attached to the β-carbon. This structural feature is central to its primary application as a photocleavable linker.[1][2] Upon irradiation with UV light, typically at a wavelength of 365 nm, the molecule undergoes an intramolecular rearrangement, leading to the cleavage of the peptide backbone. This property allows for the controlled release of synthesized molecules from a solid support or the activation of caged biological compounds with high spatial and temporal precision. Its integration into peptide synthesis and medicinal chemistry has facilitated advancements in drug discovery, proteomics, and materials science.[3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 3-Amino-3-(2-nitrophenyl)propionic acid is essential for its effective application in research. The key properties are summarized in the table below, followed by a discussion of its spectroscopic characteristics.

| Property | Value | Reference(s) |

| CAS Number | 5678-48-8 | [5] |

| Molecular Formula | C₉H₁₀N₂O₄ | [5] |

| Molecular Weight | 210.19 g/mol | [5][6] |

| Appearance | White to pale brown powder | [7] |

| Solubility | Slightly soluble in water | [8] |

| Purity (Typical) | ≥97.5% (Non-aqueous acid-base Titration), ≥97.5% (Silylated GC) | [7] |

| Storage Temperature | 0-5°C | [8] |

| InChI Key | XXBOYULKNZTOMN-UHFFFAOYSA-N | [8] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of a related compound, 3-phenylpropionic acid, in CDCl₃ shows characteristic signals for the aromatic protons between δ 7.17 and 7.34 ppm, and two triplets for the aliphatic protons at δ 2.97 and 2.69 ppm.[9] For 3-Amino-3-(2-nitrophenyl)propionic acid, one would expect additional complexity in the aromatic region due to the nitro group's influence and a signal for the methine proton at the β-carbon.

-

¹³C NMR: The carbon NMR spectrum of 3-phenylpropionic acid in CDCl₃ displays signals for the carboxyl carbon at δ 179.82 ppm, aromatic carbons between δ 126.52 and 140.28 ppm, and aliphatic carbons at δ 35.64 and 30.73 ppm.[9] The presence of the nitro group and the amino group in the target compound would shift the corresponding carbon signals.

-

FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and strong absorptions corresponding to the N-O stretching of the nitro group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of 3-Amino-3-(2-nitrophenyl)propionic Acid

A common synthetic route to 3-amino-3-arylpropionic acids is a one-pot, three-component reaction involving an arylaldehyde, malonic acid, and ammonium acetate.[10]

General Experimental Protocol for the Synthesis of 3-Amino-3-arylpropionic Acids

-

A mixture of the corresponding arylaldehyde (e.g., 2-nitrobenzaldehyde), malonic acid, and ammonium acetate is heated under reflux.[10]

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated.

-

The solid product is collected by filtration, washed, and can be further purified by recrystallization to afford the desired 3-amino-3-arylpropionic acid.

Note: The specific reaction conditions (solvent, temperature, and reaction time) and purification methods may need to be optimized for the synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid to achieve high yield and purity.

Role in Solid-Phase Peptide Synthesis (SPPS)

The most prominent role of 3-Amino-3-(2-nitrophenyl)propionic acid is as a photocleavable building block in Fmoc-based solid-phase peptide synthesis.[3] The Fmoc-protected version, Fmoc-3-amino-3-(2-nitrophenyl)propionic acid, is incorporated into the peptide chain using standard coupling protocols.

Experimental Protocol for Incorporation into a Peptide Chain

-

Resin Swelling: The appropriate resin (e.g., Rink Amide for C-terminal amides) is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[11]

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with a solution of 20% piperidine in DMF for 15-30 minutes.[11] The resin is then washed thoroughly with DMF.

-

Amino Acid Activation: The Fmoc-3-amino-3-(2-nitrophenyl)propionic acid (typically 3 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent such as HBTU (3 equivalents) and an organic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).[11][12]

-

Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature to facilitate peptide bond formation.[11] The completion of the coupling reaction can be monitored using a ninhydrin test.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

The deprotection and coupling cycle is repeated to elongate the peptide chain.

Caption: Workflow for SPPS using Fmoc-3-amino-3-(2-nitrophenyl)propionic acid.

Photocleavage of Peptides

Once the peptide synthesis is complete, the peptide can be cleaved from the solid support, or an internal peptide bond can be broken if the ANP unit is incorporated within the sequence.

4.2.1. Experimental Protocol for Photocleavage

-

The peptide-bound resin is suspended in a suitable solvent, such as phosphate-buffered saline (PBS) at pH 7.4.

-

The suspension is irradiated with UV light at a wavelength of approximately 365 nm. The irradiation time can range from minutes to hours, depending on the quantum yield and the specific peptide sequence.

-

The cleaved peptide is then in solution and can be separated from the resin by filtration.

-

The peptide solution is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

4.2.2. Quantitative Data on Photocleavage

| Parameter | Value | Conditions | Reference(s) |

| Cleavage Wavelength | ~365 nm | Standard for ortho-nitrobenzyl compounds | [1] |

| Quantum Yield (Φ) | 0.07 ± 0.01 | For 2-nitrophenylalanine in a model peptide at 365 nm | |

| Cleavage Efficiency | >95% | For a model peptide in PBS at pH 7.4 | |

| Cleavage Efficiency | ~30% | When biosynthetically incorporated into proteins (in vivo applications) |

Application in One-Bead-One-Compound (OBOC) Libraries

3-Amino-3-(2-nitrophenyl)propionic acid is instrumental in the synthesis and screening of one-bead-one-compound (OBOC) combinatorial libraries.[1] In this methodology, each bead in a large library carries a unique chemical entity. The photocleavable nature of the ANP linker allows for the facile release of the hit compounds from the beads for structural elucidation, typically by mass spectrometry.

Experimental Workflow for OBOC Libraries with a Photocleavable Linker

-

Library Synthesis: A "split-mix" synthesis approach is used to generate a diverse library of compounds on a solid support (e.g., TentaGel beads).[13] The ANP linker is incorporated to attach the compounds to the beads.

-

Screening: The library of beads is screened against a biological target (e.g., a protein or a cell line).

-

Hit Identification: Beads that exhibit a positive interaction with the target are isolated.

-

Compound Release: The isolated beads are irradiated with UV light (365 nm) to cleave the ANP linker, releasing the bound compound into solution.[1]

-

Structure Elucidation: The released compound is analyzed, typically by MALDI-TOF MS/MS, to determine its chemical structure.[13]

Caption: Workflow for OBOC library synthesis and screening using a photocleavable linker.

Applications in Drug Development and Beyond

The ability to incorporate a photocleavable element into peptides and other small molecules opens up numerous possibilities in drug development and chemical biology.

-

Caged Compounds: Biologically active peptides or drugs can be rendered inactive ("caged") by the incorporation of the ANP linker. Irradiation with light at a specific location and time can then release the active compound, allowing for precise control over its activity.

-

Target Identification: Photoaffinity labeling is a powerful technique for identifying the biological targets of a drug. A compound containing the ANP linker and a photoreactive group can be used to covalently label its binding partner upon UV irradiation.

-

Controlled Release Systems: The photocleavable nature of the ANP linker can be exploited in the design of drug delivery systems where the therapeutic agent is released from a carrier molecule in response to a light stimulus.

Conclusion

3-Amino-3-(2-nitrophenyl)propionic acid is a powerful and versatile tool in the arsenal of chemists and biologists. Its well-defined photocleavage properties, combined with its compatibility with standard solid-phase peptide synthesis techniques, have made it a cornerstone in the construction of complex peptides, the development of combinatorial libraries, and the design of sophisticated probes for studying biological systems. As research continues to push the boundaries of precision and control at the molecular level, the applications of this unique building block are poised to expand even further.

References

- 1. corpus.ulaval.ca [corpus.ulaval.ca]

- 2. Synthesis and screening of one-bead-one-compound cyclic peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Acide 3-Amino-3-(2-nitrophényl)propionique, 98 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 6. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Amino-3-(2-nitrophenyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 3-Amino-3-(2-nitrophenyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]

- 10. researchgate.net [researchgate.net]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chempep.com [chempep.com]

- 13. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]

3-(2-Nitrophenyl)propanoic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Nitrophenyl)propanoic acid is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring both a carboxylic acid and a nitro group on an aromatic ring, allows for a diverse range of chemical transformations. The ortho-disubstituted pattern of the functional groups is particularly advantageous for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of complex organic molecules. Detailed experimental protocols, tabulated quantitative data, and visualizations of key synthetic pathways are presented to facilitate its use in research and development.

Physicochemical Properties and Spectral Data

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Melting Point | 115 °C | |

| Appearance | White to pale brown powder | |

| CAS Number | 2001-32-3 | [1][2] |

Spectral Data:

-

¹H NMR: Spectral data for related compounds like 3-nitrophenylacetic acid show characteristic peaks for the aromatic protons, the methylene protons adjacent to the aromatic ring, and the methylene protons adjacent to the carboxyl group.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (with the carbon bearing the nitro group shifted downfield), and the two methylene carbons.[1]

-

IR Spectroscopy: The infrared spectrum of this compound will exhibit characteristic absorption bands. A broad O-H stretch from the carboxylic acid is expected in the range of 3300-2500 cm⁻¹. Strong C=O stretching for the carbonyl group will appear around 1725-1700 cm⁻¹. Asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group will be present around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 2-nitrobenzaldehyde. The first step is a Perkin reaction to form 2-nitrocinnamic acid, which is subsequently reduced to the target propanoic acid derivative.

Experimental Protocol: Two-Step Synthesis from 2-Nitrobenzaldehyde

Step 1: Synthesis of 2-Nitrocinnamic Acid via Perkin Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-nitrobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 180°C with continuous stirring for 5-6 hours.

-

Work-up: After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride. The product, 2-nitrocinnamic acid, will precipitate.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2-nitrocinnamic acid.

Step 2: Catalytic Hydrogenation of 2-Nitrocinnamic Acid

-

Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 2-nitrocinnamic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (typically at 50 psi) at room temperature with vigorous stirring until the theoretical amount of hydrogen is consumed.

-

Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Applications in Organic Synthesis

The presence of both a carboxylic acid and a reducible nitro group makes this compound a powerful precursor for various heterocyclic scaffolds.

Synthesis of Quinolines and Quinolones

A key application of this compound is in the synthesis of quinoline and quinolone derivatives. This is typically achieved through a reductive cyclization pathway.

Experimental Protocol: Synthesis of 3,4-Dihydro-2(1H)-quinolinone

-

Reduction of the Nitro Group: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol. Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C and hydrogen gas.

-

Reaction Conditions: If using SnCl₂, the reaction is typically stirred at room temperature or gently heated. For catalytic hydrogenation, the reaction is run under a hydrogen atmosphere.

-

Cyclization: Upon reduction of the nitro group to an amine, the resulting 3-(2-aminophenyl)propanoic acid undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactamization) to form 3,4-dihydro-2(1H)-quinolinone.

-

Work-up and Purification: The work-up procedure depends on the reducing agent used. For the SnCl₂ reduction, the reaction mixture is typically basified to precipitate the tin salts, followed by extraction of the product with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

| Product | Reagents and Conditions | Yield (%) | Reference |

| 3,4-Dihydro-2(1H)-quinolinone | 1. SnCl₂·2H₂O, HCl, EtOH; 2. Heat | Not specified | |

| Substituted Quinolines | Aryl diazonium salts, nitriles, alkynes | up to 83% | [3] |

| Substituted Quinolines | Lewis acid (FeCl₃ or Yb(OTf)₃) mediated three-component coupling | up to 60% with Yb(OTf)₃ | [4] |

Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic Acid and its Derivatives

The carboxylic acid moiety can be transformed to introduce other functional groups, leading to a wider range of synthetic intermediates. For instance, 3-amino-3-(2-nitrophenyl)propanoic acid is a key intermediate in pharmaceutical synthesis.[5]

Experimental Protocol: Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic Acid [5]

-

Reaction Setup: In a suitable reaction vessel, stir a mixture of o-nitrobenzaldehyde (0.135 mol), formic acid (0.539 mol), and malonic acid (0.176 mol) at 45°C for 30 minutes.

-

Addition of Ammonium Formate: Add ammonium formate (0.338 mol) to the mixture, increase the temperature to 70°C, and stir for one hour.

-

Heating: Continue stirring at 95°C for four hours.

-

Hydrolysis: Add concentrated hydrochloric acid (50 mL) and maintain the temperature for another hour.

-

Work-up: Cool the reaction mixture, add water (25 mL), and wash with ethyl acetate (2 x 25 mL). Adjust the pH of the aqueous phase to 4.2 with a 50% potassium hydroxide solution to precipitate the solid product.

-

Isolation: Filter the solid under vacuum to obtain 3-amino-3-(2-nitrophenyl)propanoic acid (yield: 64.6%).[5]

Synthesis of Benzodiazepines

The amino derivatives of this compound can be utilized in the synthesis of benzodiazepine scaffolds, which are important pharmacophores. The general strategy involves the formation of an amide bond followed by cyclization.

Key Synthetic Transformations and Workflows

The synthetic utility of this compound is centered around the selective transformation of its two functional groups. The following diagrams illustrate the key synthetic pathways.

Caption: Key transformations of this compound.

The workflow for the synthesis of heterocyclic compounds from this compound involves a key reductive cyclization step.

Caption: Synthetic workflow from this compound.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique bifunctional nature, with an ortho arrangement of a carboxylic acid and a nitro group, provides a powerful platform for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds of medicinal interest. The straightforward access to this compound and the high efficiency of its subsequent transformations, such as reductive cyclization, make it an attractive starting material for drug discovery and development professionals. This guide has provided an in-depth overview of its synthesis, properties, and key applications, along with detailed experimental protocols and data, to underscore its significance and facilitate its broader use in the scientific community.

References

Potential Pharmaceutical Applications of Nitrophenylpropanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylpropanoic acid derivatives represent a versatile class of small molecules with a growing body of evidence supporting their potential in a range of therapeutic areas. Their structural features, including the propanoic acid moiety and the customizable nitrophenyl ring, allow for a wide array of chemical modifications, leading to compounds with diverse biological activities. This technical guide provides an in-depth overview of the current research into the pharmaceutical applications of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The guide also explores the neuroactive potential of certain derivatives. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid researchers and drug development professionals in this promising field.

Anticancer Applications

Several classes of nitrophenylpropanoic acid derivatives have demonstrated significant potential as anticancer agents. Research has focused on their ability to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance.

3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives

This subclass of derivatives has shown promising antiproliferative activity in lung cancer models, including drug-resistant cell lines.[1] In silico studies suggest a dual-targeting mechanism involving the inhibition of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR).[1]

Quantitative Data: Anticancer Activity

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid | Oxime derivative 21 | A549 (Lung adenocarcinoma) | 5.42 | [2] |

| Oxime derivative 22 | A549 (Lung adenocarcinoma) | 2.47 | [2] | |

| Carbohydrazide 25 | A549 (Lung adenocarcinoma) | 8.05 | [2] | |

| Carbohydrazide 26 | A549 (Lung adenocarcinoma) | 25.4 | [2] | |

| Cisplatin (Control) | A549 (Lung adenocarcinoma) | 11.71 | [2] |

3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

These derivatives have demonstrated both anticancer and antioxidant properties.[3] Their activity is structure-dependent, with certain compounds showing significant reduction in the viability of non-small cell lung cancer cells (A549).[4]

Quantitative Data: Anticancer Activity

| Compound Class | Effect on A549 Cell Viability | Reference |

| 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives | Compounds 12, 20–22, and 29 reduced cell viability by approximately 50% | [4] |

| Hydrazones with heterocyclic substituents (compounds 13–16) reduced cell viability to 75–83% | [3] | |

| Oxadiazole compound 19 reduced A549 cell viability to 66.2% | [3] |

Signaling Pathways in Anticancer Activity

Diagram: Proposed SIRT2 and EGFR Inhibition Pathway

Caption: Proposed mechanism of action for certain nitrophenylpropanoic acid derivatives targeting SIRT2 and EGFR.

Antimicrobial Applications

Substituted 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents, demonstrating activity against multidrug-resistant bacterial and fungal pathogens.[5]

Quantitative Data: Antimicrobial Activity

| Compound Class | Derivative Type | Pathogen | MIC (µg/mL) | Reference |

| 3-((4-hydroxyphenyl)amino)propanoic Acid | Hydrazones (14-16) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [6] |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | [6] | ||

| Gram-negative pathogens | 8 - 64 | [6] | ||

| Drug-resistant Candida species (including C. auris) | 8 - 64 | [6] | ||

| Phenyl substituted (29) | S. aureus | 16 | [5] | |

| 4-NO2 substituted phenyl (30) | S. aureus and E. faecalis | 16 | [5] | |

| E. coli | 32 | [5] |

Anti-Inflammatory Applications

The propanoic acid scaffold is a well-established feature of many non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[7] While specific COX inhibition data for nitrophenylpropanoic acid derivatives is limited, their structural similarity to known NSAIDs suggests they are promising candidates for development as anti-inflammatory agents.

Cyclooxygenase (COX) Signaling Pathway

Diagram: Cyclooxygenase (COX) Inhibition Pathway

Caption: The cyclooxygenase pathway and the inhibitory action of NSAIDs.

Neuroactivity of 3-Nitropropionic Acid Derivatives

3-Nitropropionic acid (3-NPA) itself is a well-characterized neurotoxin that serves as a model for Huntington's disease.[6][7] It irreversibly inhibits succinate dehydrogenase (complex II) in the mitochondrial electron transport chain, leading to energy impairment, excitotoxicity, and oxidative stress.[8][9] However, derivatives of 3-NPA have shown a range of biological activities, including antiviral and antioxidant properties, suggesting that modifications to the parent compound could lead to neuroprotective agents.[6] Further research is needed to explore the therapeutic potential of these derivatives in neurological disorders.

Diagram: 3-Nitropropionic Acid Neurotoxicity Pathway

Caption: Simplified pathway of 3-Nitropropionic Acid (3-NPA) induced neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nitrophenylpropanoic acid derivatives.

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A general synthetic route involves the reaction of 4-aminophenol with methyl acrylate or acrylic acid.[5] For example, the reaction of 4-aminophenol with methyl acrylate in 2-propanol at reflux yields N-(4-hydroxyphenyl)-β-alanine methyl ester.[5] This ester can then be further modified, for instance, by reaction with hydrazine hydrate to form the corresponding hydrazide, which serves as a key intermediate for the synthesis of a variety of hydrazone derivatives.[5]

Diagram: General Synthesis Workflow

Caption: A simplified workflow for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and incubate to allow for cell attachment.

-

Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10]

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.

-

3D Spheroid Culture and Viability Assay

3D spheroid models more closely mimic the in vivo tumor microenvironment.

-

Materials:

-

Ultra-low attachment (ULA) round-bottom 96-well plates

-

Cell culture medium

-

Test compounds

-

3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

-

Luminometer

-

-

Procedure:

-

Spheroid Formation: Seed a single-cell suspension into ULA plates. Spheroids will typically form within 24-72 hours.[11]

-

Compound Treatment: Treat the spheroids with serial dilutions of the test compound and incubate for the desired duration.

-

Viability Assessment:

-

Equilibrate the plate and the 3D cell viability reagent to room temperature.

-

Add the reagent to each well.

-

Mix on an orbital shaker to lyse the cells and stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.[11]

-

-

Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency of a compound in inhibiting COX-1 and COX-2 enzymes.

-

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound

-

Detection method (e.g., ELISA for PGE2 quantification or a fluorometric probe)[12]

-

-

Procedure:

-

Pre-incubate the COX enzyme with various concentrations of the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

Stop the reaction after a defined time.

-

Quantify the product (e.g., PGE2) using a suitable detection method.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

-

Conclusion

Nitrophenylpropanoic acid derivatives have demonstrated a wide spectrum of biological activities, positioning them as a promising scaffold for the development of new therapeutic agents. Their potential applications in oncology and infectious diseases are supported by encouraging preclinical data. While their anti-inflammatory and neuroprotective potential is suggested by their structural characteristics and the activities of related compounds, further focused research is required to fully elucidate their mechanisms and efficacy in these areas. The synthetic accessibility of these derivatives allows for extensive structure-activity relationship studies, which will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties for future clinical development. This technical guide serves as a foundational resource to stimulate and guide further investigation into this versatile class of molecules.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. CN104447346A - Method for preparing 3-nitropropionic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-Nitropropionic acid neurotoxicity in organotypic striatal and corticostriatal slice cultures is dependent on glucose and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-(2-Nitrophenyl)propanoic Acid as a Photocleavable Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable (PC) linkers are instrumental in the fields of chemical biology, drug delivery, and proteomics, offering precise spatiotemporal control over the release of bioactive molecules.[1] The ortho-nitrobenzyl (ONB) family of photolabile protecting groups is among the most well-established for these applications.[1] 3-(2-Nitrophenyl)propanoic acid, a derivative of the ONB core structure, serves as a versatile photocleavable linker, enabling the light-triggered release of therapeutics, probes, and other molecules of interest from a conjugated partner.

Upon irradiation with UV light, typically in the range of 340-365 nm, the 2-nitrobenzyl moiety undergoes an intramolecular rearrangement, leading to the cleavage of the linker and the release of the conjugated molecule.[1][] This process is rapid and efficient, occurring without the need for co-reagents.[3]

Key Advantages

-

Spatiotemporal Control: Light-induced cleavage allows for the precise release of a payload at a specific time and location.

-

Traceless Cleavage: The cleavage process does not require additional chemical reagents, minimizing potential side reactions and toxicity in biological systems.[3]

-